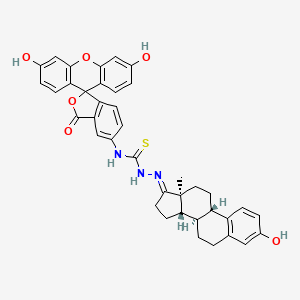

オンジサポニンF

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.

科学的研究の応用

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.

Medicine: Studied for its neuroprotective effects, potential in treating neurodegenerative diseases, and as an adjuvant in vaccines

作用機序

オンジサポニンFは、複数のメカニズムを通じてその効果を発揮します。

神経保護: オートファジーを強化し、神経炎症を抑制し、神経細胞の生存を促進します。

免疫調節: ワクチンにおける免疫応答を強化するためのアジュバントとして作用します。

6. 類似化合物の比較

This compoundは、オンジサポニンBやオンジサポニンEなどの他のトリテルペノイドサポニンと比較されます。

オンジサポニンB: オートファジー誘導効果と神経保護特性で知られています。

オンジサポニンE: 同様の免疫調節効果を示しますが、グリコシル化パターンが異なります

独自性: This compoundは、その独自のグリコシル化パターンと、強力な神経保護効果および免疫調節効果により際立っており、治療的用途に貴重な化合物となっています .

生化学分析

Biochemical Properties

Onjisaponin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Onjisaponin F has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase . Additionally, it interacts with proteins involved in cell signaling pathways, including those related to neuroprotection and anti-inflammatory responses . These interactions are primarily mediated through binding to specific receptor sites, leading to the modulation of enzyme activity and protein function.

Cellular Effects

Onjisaponin F exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, Onjisaponin F enhances the proliferation and differentiation of neural stem cells, promoting neurogenesis in the hippocampus . It also affects cell signaling pathways related to inflammation, reducing the production of pro-inflammatory cytokines . Furthermore, Onjisaponin F modulates cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Onjisaponin F involves several key processes. At the molecular level, Onjisaponin F exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes . It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, Onjisaponin F modulates gene expression by influencing transcription factors and signaling pathways involved in neuroprotection and anti-inflammatory responses . These molecular interactions contribute to the overall pharmacological effects of Onjisaponin F.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Onjisaponin F have been observed to change over time. Studies have shown that Onjisaponin F exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to Onjisaponin F has been associated with sustained neuroprotective and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that Onjisaponin F maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of Onjisaponin F vary with different dosages in animal models. Studies have shown that low to moderate doses of Onjisaponin F exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . High doses of Onjisaponin F may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Onjisaponin F.

Metabolic Pathways

Onjisaponin F is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of neurotransmitters and other biomolecules . For instance, Onjisaponin F modulates the activity of enzymes involved in the synthesis and degradation of acetylcholine . Additionally, it influences metabolic flux and metabolite levels by regulating key metabolic pathways . These interactions contribute to the overall pharmacological effects of Onjisaponin F.

Transport and Distribution

Onjisaponin F is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, Onjisaponin F is distributed to various cellular compartments, including the cytoplasm and nucleus . These interactions influence the localization and accumulation of Onjisaponin F, contributing to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of Onjisaponin F plays a crucial role in its activity and function. Onjisaponin F is primarily localized in the cytoplasm and nucleus of cells . It has been shown to interact with specific targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of Onjisaponin F influences its interactions with biomolecules and its overall pharmacological effects.

準備方法

合成経路と反応条件: オンジサポニンFは、トリテルペノイドアグリコンのグリコシル化を含むさまざまな化学プロセスによって合成できます。 合成経路は通常、ヒドロキシル基の保護と脱保護、グリコシル化反応、精製プロセスなど、複数のステップを含みます .

工業生産方法: this compoundの工業生産は、センブリ属の根から抽出および精製することを伴います。 このプロセスには、以下が含まれます。

抽出: 根を乾燥させて粉末状にし、メタノールまたはエタノールなどの溶媒を使用して抽出します。

精製: 粗抽出物を、カラムクロマトグラフィーなどのクロマトグラフィー技術を使用して、this compoundを分離します。

化学反応の分析

反応の種類: オンジサポニンFは、以下を含むさまざまな化学反応を受けます。

酸化: さまざまな誘導体を形成するために酸化できます。

還元: 還元反応は、その官能基を変更できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。

主要な生成物: これらの反応から生成される主要な生成物には、変更された薬理学的特性を持つさまざまなthis compoundの誘導体が含まれます .

4. 科学研究アプリケーション

化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。

生物学: オートファジーやアポトーシスを含む細胞プロセスに対するその効果について調査されています。

類似化合物との比較

Onjisaponin F is compared with other triterpenoid saponins such as Onjisaponin B and Onjisaponin E:

Onjisaponin B: Known for its autophagy-inducing effects and neuroprotective properties.

Onjisaponin E: Exhibits similar immunomodulatory effects but differs in its glycosylation pattern

Uniqueness: Onjisaponin F stands out due to its unique glycosylation pattern and its potent neuroprotective and immunomodulatory effects, making it a valuable compound for therapeutic applications .

特性

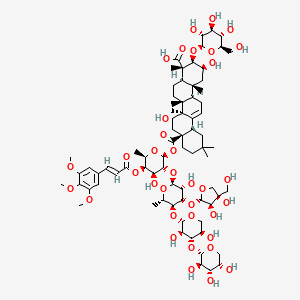

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHPZHTNFCNP-JJEFWQELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1589.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Onjisaponin F?

A1: Onjisaponin F acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.

Q2: How does Onjisaponin F compare to other known cAMP phosphodiesterase inhibitors like papaverine?

A2: Onjisaponin F exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, Onjisaponin F acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.

Q3: What is the significance of Onjisaponin F's ability to induce Nerve Growth Factor (NGF) synthesis?

A3: Research indicates that Onjisaponin F, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of Onjisaponin F to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.

Q4: Can Onjisaponin F be used as an adjuvant, and if so, how does it work?

A4: Yes, Onjisaponin F demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that Onjisaponin F can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1244362.png)

![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)